Prucalopride was developed by Janssen Pharmaceutica and is marketed under various brand names, including Resotran. The compound is a hydrochloride salt derived from prucalopride succinate, which is its active form. It is classified as a serotonin receptor agonist and specifically targets the 5-HT4 receptor, which plays a crucial role in regulating gut motility.
The synthesis of prucalopride involves several steps, utilizing various chemical reactions to obtain the final product. The primary synthetic route includes:
The molecular formula for prucalopride is with a molecular weight of 348.81 g/mol. Its structure features:
The compound's melting point is approximately 90.7°C for the monohydrate form and 197.2°C for prucalopride succinate . The compound exists primarily as a white crystalline powder and has no known polymorphs.
Prucalopride undergoes various chemical reactions during its synthesis and application:
Prucalopride functions primarily by selectively activating the serotonin 5-HT4 receptors located in the gastrointestinal tract. This activation leads to:
Pharmacokinetic studies indicate that prucalopride reaches peak plasma concentrations within 1–2 hours post-administration, demonstrating rapid absorption across different species .
Prucalopride possesses several notable physical and chemical properties:
These properties influence its formulation and bioavailability as a therapeutic agent.
Prucalopride is primarily used in clinical settings for:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: